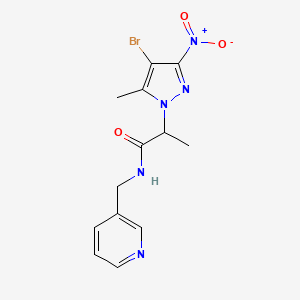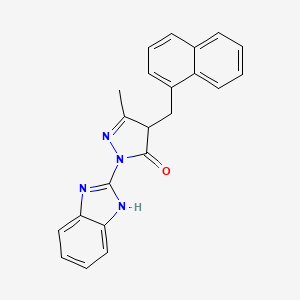![molecular formula C18H19NO3 B4227450 4-[3-(benzyloxy)benzoyl]morpholine](/img/structure/B4227450.png)
4-[3-(benzyloxy)benzoyl]morpholine
Descripción general
Descripción
4-[3-(benzyloxy)benzoyl]morpholine, also known as BMBM, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various studies. In
Aplicaciones Científicas De Investigación
4-[3-(benzyloxy)benzoyl]morpholine has been studied extensively for its potential use in various scientific research fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. 4-[3-(benzyloxy)benzoyl]morpholine has also been studied for its potential use in Alzheimer's disease research, where it has been found to improve memory and cognitive function in animal models.
Mecanismo De Acción
The mechanism of action of 4-[3-(benzyloxy)benzoyl]morpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. 4-[3-(benzyloxy)benzoyl]morpholine has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
4-[3-(benzyloxy)benzoyl]morpholine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[3-(benzyloxy)benzoyl]morpholine has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 4-[3-(benzyloxy)benzoyl]morpholine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-(benzyloxy)benzoyl]morpholine in lab experiments is its high purity and stability, which makes it easy to work with. 4-[3-(benzyloxy)benzoyl]morpholine is also relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using 4-[3-(benzyloxy)benzoyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-[3-(benzyloxy)benzoyl]morpholine in scientific research. One potential direction is the development of 4-[3-(benzyloxy)benzoyl]morpholine analogs with improved solubility and potency. Another potential direction is the study of 4-[3-(benzyloxy)benzoyl]morpholine in other disease models, such as Parkinson's disease and Huntington's disease. Additionally, 4-[3-(benzyloxy)benzoyl]morpholine could be studied in combination with other compounds to determine its potential synergistic effects.
Propiedades
IUPAC Name |
morpholin-4-yl-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-9-11-21-12-10-19)16-7-4-8-17(13-16)22-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVMMTGDSCIOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[6-bromo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4227374.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227403.png)

![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B4227420.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4227427.png)
![4-(6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4227433.png)
![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4227441.png)


![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)